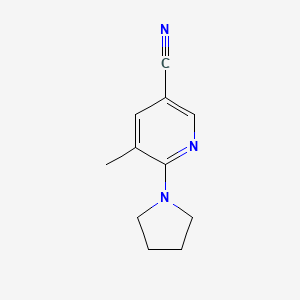
2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an aminomethyl group at the 3-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Methylation: The methyl group at the 6-position can be introduced via alkylation using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aminomethylating agents such as formaldehyde and ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with a carboxyl group, while reduction may produce a fully saturated pyrimidine ring.
Scientific Research Applications
2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyrimidine ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Aminomethyl)phenyl)-4(3H)-quinazolinone: Similar structure but with a quinazolinone ring.
2-(3-(Aminomethyl)phenyl)-5-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group at the 5-position.
2-(3-(Aminomethyl)phenyl)-6-chloropyrimidin-4(3H)-one: Similar structure but with a chlorine atom at the 6-position.
Uniqueness
2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methyl groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-[3-(aminomethyl)phenyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-8-5-11(16)15-12(14-8)10-4-2-3-9(6-10)7-13/h2-6H,7,13H2,1H3,(H,14,15,16) |
InChI Key |
SUKWRNKLKOYGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


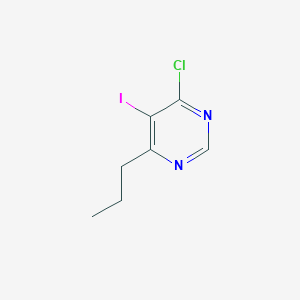
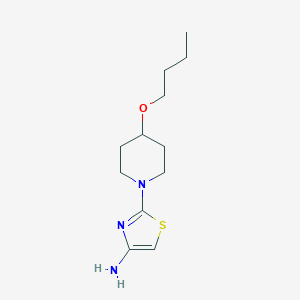
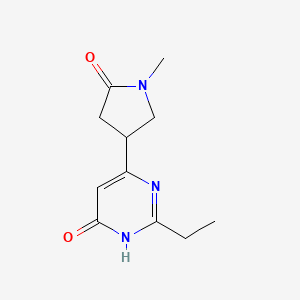
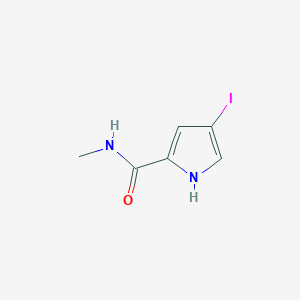
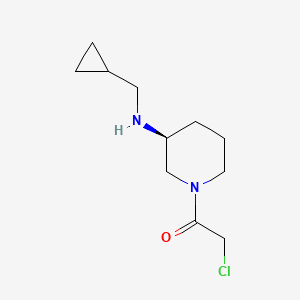

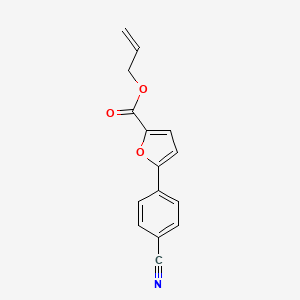


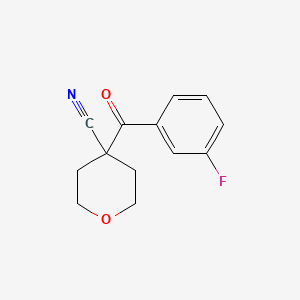

![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)

